4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group and an aniline moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the coupling of an appropriate boronic acid or ester with an aniline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and base under mild conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets through its boronic ester and aniline functionalities. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness
4-(2-Methylpropoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of boronic ester and aniline moieties, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-11(2)10-19-14-8-7-12(18)9-13(14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10,18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNJARBPXLQDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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